molecular formula C15H19N5O B2525161 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine CAS No. 2380077-23-4

5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine

Cat. No. B2525161
M. Wt: 285.351
InChI Key: MOGHGGXVKTUJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine, also known as EPP, is a novel compound used in scientific research for its potential therapeutic properties. This compound is synthesized using a multi-step process, and its mechanism of action is still being studied. In

Mechanism Of Action

The mechanism of action of 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine is still being studied. However, it is believed that 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine may also work by inhibiting the formation of beta-amyloid plaques in the brain, which are believed to be a contributing factor to the development of Alzheimer's disease.

Biochemical And Physiological Effects

Studies have shown that 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine can have various biochemical and physiological effects. 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the formation of beta-amyloid plaques in the brain. 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine in lab experiments is its potential therapeutic properties. 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine has been shown to have anti-cancer and anti-inflammatory properties, making it a promising compound for further research. However, one of the limitations of using 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine in lab experiments is its potential toxicity. Studies have shown that 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine can be toxic to certain cells at high concentrations, making it important to use caution when working with this compound.

Future Directions

There are many future directions for the study of 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine. One area of research is in the development of new cancer treatments. 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine has shown promise in inhibiting the growth of cancer cells and inducing apoptosis in cancer cells, making it a potential candidate for further research. Another area of research is in the development of new treatments for Alzheimer's disease. 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine has been shown to inhibit the formation of beta-amyloid plaques in the brain, which are believed to be a contributing factor to the development of Alzheimer's disease. Further research is needed to fully understand the potential therapeutic properties of 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine and its mechanism of action.

Synthesis Methods

The synthesis of 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-chloropyrimidine with 1-pyrazin-2-ylpiperidine in the presence of a base and a solvent. The resulting intermediate is then treated with ethyl iodide to produce 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)pyrimidine. This intermediate is then reacted with hydroxylamine hydrochloride and a base to produce 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine.

Scientific Research Applications

5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine can inhibit the growth of cancer cells and induce apoptosis in cancer cells. 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

5-ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-2-12-9-18-15(19-10-12)21-13-3-7-20(8-4-13)14-11-16-5-6-17-14/h5-6,9-11,13H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGHGGXVKTUJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine

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